![molecular formula C15H12Cl2N2S B2891283 2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole CAS No. 478029-45-7](/img/structure/B2891283.png)

2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of chloro and nitro groups to the benzothiazole framework. Detailed characterization using techniques such as nuclear magnetic resonance (NMR), liquid chromatograph-mass spectrometer (LC-MS), and high-performance liquid chromatography (HPLC) confirms its structure and purity. Yield determination occurs after the drying process .

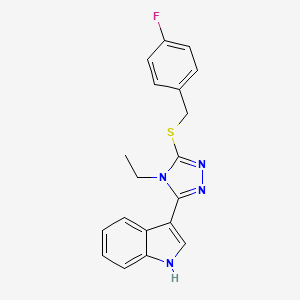

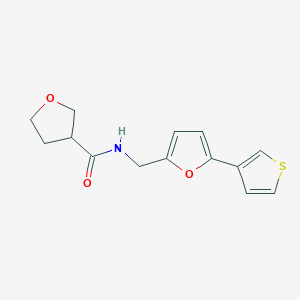

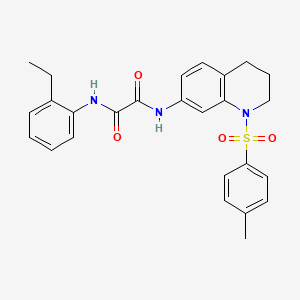

Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole consists of fused benzothiazole and imidazole rings. The presence of chloro and nitro substituents contributes to its unique properties. The compound’s 1H NMR and 13C NMR spectra reveal characteristic peaks corresponding to specific carbon and hydrogen atoms in the structure .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory and Analgesic Applications

Benzothiazole derivatives have been extensively studied for their anti-inflammatory and analgesic properties. They act by inhibiting the biosynthesis of prostaglandins, which are mediators of inflammation and pain. The metabolism of arachidonic acid to prostaglandins is catalyzed by cyclo-oxygenase pathways, and benzothiazole derivatives can inhibit these pathways, thus reducing inflammation and pain .

Ulcerogenic Activity

The ulcerogenic activity of benzothiazole derivatives is significantly lower compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This makes them a potential candidate for the development of new medications that can manage pain and inflammation without the adverse gastrointestinal effects commonly associated with NSAIDs .

Lipid Peroxidation Activities

Benzothiazole derivatives have shown promise in the inhibition of lipid peroxidation. Lipid peroxidation is a process that can lead to cell damage and is involved in various diseases. By inhibiting this process, benzothiazole derivatives can contribute to the protection against diseases associated with oxidative stress .

Antimicrobial and Antibacterial Properties

These compounds have been found to possess significant antimicrobial and antibacterial activities. They have been tested against various strains of bacteria and have shown inhibition comparable to reference drugs like ciprofloxacin. This suggests their potential use in the development of new antibacterial agents .

Anti-proliferative and Antitumor Activities

Benzothiazole derivatives have been identified as potential anti-proliferative and antitumor agents. They can interfere with the growth and proliferation of cancer cells, making them valuable in cancer research and the development of new cancer therapies .

Applications in OLED Technology

Due to their structural properties, certain benzothiazole derivatives are used as electrophosphorescent emitters in organic light-emitting diodes (OLEDs). Their ability to emit light when an electric current is applied makes them suitable for use in display and lighting technologies .

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2S/c16-9-5-6-10(11(17)7-9)12-8-19-13-3-1-2-4-14(13)20-15(19)18-12/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSWHFGWXQAGAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N3C=C(N=C3S2)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Chloro-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol](/img/structure/B2891200.png)

![N-[3-(diethylamino)propyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2891202.png)

![2-Ethyl-5-((2-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891203.png)

![4-benzoyl-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2891206.png)

![(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one](/img/structure/B2891211.png)